9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Electronic Properties and Interaction Landscapes
Research into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides has been conducted to understand their physicochemical behavior and structural characteristics. A comprehensive study demonstrated the significance of hydrogen bonding and molecular planarity influenced by intramolecular interactions, offering insights into their potential application in materials science and molecular engineering (Gallagher et al., 2022).
Antimicrobial Activity
Synthetic pathways leading to new pyridothienopyrimidines and pyridothienotriazines have been explored, revealing their antimicrobial activities. This highlights the potential for developing new antimicrobial agents based on the structural framework of pyridinecarboxamide derivatives (Abdel-rahman et al., 2002).
Metal-Ion Binding and Complex Formation
Studies on metal-ion-binding analogs of ribonucleosides, including those similar to the specified compound, have shown their ability to form complexes with natural pyrimidine nucleosides. This research could inform the development of novel therapeutic agents or diagnostic tools based on metal-nucleoside interactions (Golubev et al., 2013).
DNA Base Oxidation
Investigations into the oxidative potential of chlorophenols, chlorocatechols, and chloroguaiacols have provided evidence of DNA base oxidation in human lymphocytes, underscoring the environmental and health implications of exposure to chlorinated phenolic compounds (Michałowicz & Majsterek, 2010).
Synthesis and Characterization of Aromatic Polyamides
The synthesis and characterization of new aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide units demonstrate the influence of alkyl chain length on thermal stability and solubility. Such materials could find applications in high-performance polymers and coatings (Choi & Jung, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(3,4-dichlorophenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N6O2/c18-10-4-3-9(6-11(10)19)25-16-13(23-17(25)27)12(14(20)26)22-15(24-16)8-2-1-5-21-7-8/h1-7H,(H2,20,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOTBACTDBEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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